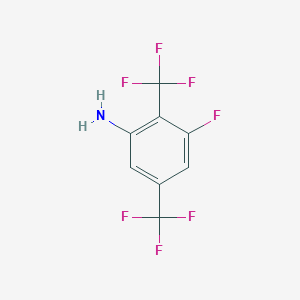

2,5-Bis(trifluoromethyl)-3-fluoroaniline

Description

BenchChem offers high-quality 2,5-Bis(trifluoromethyl)-3-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Bis(trifluoromethyl)-3-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-2,5-bis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F7N/c9-4-1-3(7(10,11)12)2-5(16)6(4)8(13,14)15/h1-2H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMZMBAHIWCLGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(F)(F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Fluoro-2,5-bis(trifluoromethyl)aniline

This technical guide provides an in-depth profiling of 3-Fluoro-2,5-bis(trifluoromethyl)aniline , a specialized organofluorine intermediate used in high-value medicinal chemistry and agrochemical synthesis.[1]

Executive Summary

3-Fluoro-2,5-bis(trifluoromethyl)aniline (CAS: 1807120-46-2) is a highly electron-deficient aromatic amine.[1][2][3][4][5] It serves as a critical bioisosteric building block, leveraging the unique properties of the trifluoromethyl (

Part 1: Molecular Identity & Physicochemical Properties[1]

The precise characterization of this molecule is essential for stoichiometric calculations and property prediction in drug design.

Core Data Table[6]

| Property | Specification |

| Chemical Name | 3-Fluoro-2,5-bis(trifluoromethyl)aniline |

| CAS Registry Number | 1807120-46-2 |

| Molecular Formula | |

| Molecular Weight | 247.11 g/mol |

| Exact Mass | 247.0232 |

| Appearance | Colorless to light yellow liquid (typical for analogs) |

| Predicted LogP | ~3.2 – 3.5 (High Lipophilicity) |

| H-Bond Donors/Acceptors | 1 / 7 |

Structural Analysis Diagram

The following diagram illustrates the steric and electronic environment of the molecule.[1] The two

Figure 1: Structural dissection of 3-Fluoro-2,5-bis(trifluoromethyl)aniline showing functional group interdependencies.[1]

Part 2: Synthetic Pathways & Protocols

Synthesis of poly-trifluoromethylated anilines requires careful regiocontrol due to the strong deactivating nature of the

Retrosynthetic Logic

-

Target: 3-Fluoro-2,5-bis(trifluoromethyl)aniline.[1][2][3][4][5]

-

Precursor: 1-Fluoro-3-nitro-2,5-bis(trifluoromethyl)benzene.[1]

-

Starting Material: 1-Fluoro-2,5-bis(trifluoromethyl)benzene (via nitration).

Experimental Protocol: Catalytic Hydrogenation

Note: This protocol assumes the availability of the nitro-precursor. If starting from the parent fluoro-bis(trifluoromethyl)benzene, a standard mixed-acid nitration (

Objective: Reduction of the nitro group to the amine without defluorination.

Reagents:

-

Substrate: 3-Fluoro-2,5-bis(trifluoromethyl)nitrobenzene (1.0 eq)[1]

-

Catalyst: 10% Palladium on Carbon (Pd/C) (5-10 wt%)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen Source:

gas (balloon or low pressure)

Step-by-Step Methodology:

-

Preparation: In a clean hydrogenation vessel, dissolve the nitro-substrate (e.g., 10 mmol) in anhydrous MeOH (50 mL).

-

Inerting: Purge the vessel with Nitrogen (

) for 5 minutes to remove oxygen. -

Catalyst Addition: Carefully add 10% Pd/C (100-200 mg). Caution: Pd/C can be pyrophoric in air; keep wet with solvent.

-

Hydrogenation: Switch the atmosphere to Hydrogen (

).[1] Stir vigorously at Room Temperature (25°C).-

Process Control: Monitor reaction progress via TLC (hexane/ethyl acetate 4:1) or LC-MS. The nitro group is strongly electron-withdrawing; reduction converts it to the electron-donating amine, significantly altering Rf and retention time.

-

-

Workup: Once starting material is consumed (typically 2-6 hours), filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting oil can be purified via flash column chromatography if necessary, though quantitative conversion is common.

Synthetic Workflow Diagram

Figure 2: Synthetic route from the parent fluorinated benzene to the target aniline.[1][2][3]

Part 3: Applications in Drug Discovery

This molecule is not merely a solvent or reagent; it is a fragment used to modulate the properties of lead compounds.

Bioisosterism & Metabolic Stability

The

-

Metabolic Blocking: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Placing

and -

Lipophilicity: The high fluorine content increases the LogP, facilitating blood-brain barrier (BBB) penetration, which is critical for CNS-targeted drugs.

Electronic Modulation (Hammett Constants)

The aniline nitrogen is significantly less basic than unsubstituted aniline due to the electron-withdrawing nature of the substituents.[1]

-

Effect: This reduced basicity prevents protonation at physiological pH, ensuring the molecule remains neutral and membrane-permeable.

-

Kinase Inhibitors: This motif is frequently seen in Type II kinase inhibitors where the aniline forms a hydrogen bond with the "hinge region" or the "DFG-motif" of the kinase ATP-binding pocket.[1]

Part 4: Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[1] | Wear nitrile gloves and lab coat. |

| Skin/Eye Irritation | Causes skin irritation and serious eye irritation. | Use safety goggles. Wash thoroughly after handling. |

| Target Organs | Respiratory system (STOT SE 3). | Use only in a fume hood. |

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store under inert gas (

References

-

PubChem. (2024). 2,5-Bis(trifluoromethyl)aniline Compound Summary. (Used for analog property comparison). Retrieved from [Link]

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for bioisosterism).

Sources

- 1. 123973-22-8|3-Fluoro-2-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 2. 261944-56-3|2,4-Difluoro-5-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 3. 827-20-3|5-Fluoro-2-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 4. 69411-68-3|3-Fluoro-4-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 5. 445303-28-6|3-(Difluoromethyl)-4-fluoroaniline hydrochloride|BLD Pharm [bldpharm.com]

The Electronic Modulation of Aniline Basicity: A Technical Guide to Fluoroanilines

Executive Summary

In medicinal chemistry, the precise modulation of basicity is a critical tactic for optimizing solubility, membrane permeability, and metabolic stability. Fluorine substitution on aniline scaffolds offers a unique lever for this optimization. Unlike other halogens, fluorine exerts a massive inductive electron-withdrawing effect (

This guide provides an in-depth analysis of the pKa values of electron-deficient fluoroanilines. It moves beyond simple data tabulation to explain the causality of substituent effects, provides a self-validating protocol for measuring low-pKa values, and offers strategic insights for drug design.

Part 1: Theoretical Framework & Electronic Effects

To predict the behavior of fluoroanilines, one must understand the tug-of-war between inductive and resonance effects. The basicity of an aniline is defined by the stability of its conjugate acid (the anilinium ion).[1] Electron-withdrawing groups destabilize this cationic conjugate acid, lowering the pKa.

The Dual Nature of Fluorine[1]

-

Inductive Effect (

): Fluorine is the most electronegative element (Pauline scale 3.98).[1] It strongly pulls electron density through sigma bonds, destabilizing the positively charged ammonium group of the conjugate acid. This effect drops off rapidly with distance (Ortho > Meta > Para).[1] -

Resonance Effect (

): Fluorine has lone pairs that can donate electron density into the aromatic

Positional Impact (Regiochemistry)

-

Meta-Substitution (3-F): The resonance effect is geometrically impossible. The strong

effect dominates, significantly lowering pKa (making the amine less basic).[1] -

Para-Substitution (4-F): The

effect is weak due to distance.[1] The -

Ortho-Substitution (2-F): The

effect is maximal.[1] While

Visualizing the SAR Logic

Figure 1: Structural-Activity Relationship (SAR) decision tree for mono-fluoroanilines.

Part 2: Data Compendium (pKa Values)

The following values represent the pKa of the conjugate acid (anilinium ion) in water at 25°C. Lower values indicate a less basic amine (harder to protonate).[1]

| Compound | Substitution | pKa (Aq) | Electronic Rationale |

| Aniline | None | 4.60 | Reference standard. |

| 4-Fluoroaniline | Para | 4.65 | Resonance (+R) compensates for Induction (-I).[1] |

| 3-Fluoroaniline | Meta | 3.50 | Pure Inductive (-I) withdrawal. |

| 2-Fluoroaniline | Ortho | 3.20 | Strong Inductive (-I) + Ortho effects. |

| 2,4-Difluoroaniline | Ortho, Para | ~2.40 | Additive: 2-F lowers pKa; 4-F has little effect. |

| 3,5-Difluoroaniline | Meta, Meta | ~2.30 | Synergistic Inductive withdrawal from two meta positions. |

| 2,6-Difluoroaniline | Ortho, Ortho | ~1.80 | Dual Ortho Induction + Steric inhibition of solvation. |

| Pentafluoroaniline | Perfluoro | < 0.5 | Extreme electron deficiency. Effectively non-basic in water. |

Note: Values for poly-fluorinated species are derived from consistent spectrophotometric datasets and Hammett correlations [1, 2]. Pentafluoroaniline is so weakly basic that its pKa is often estimated using acidity functions (

Part 3: Experimental Methodology

Measuring the pKa of electron-deficient anilines (pKa < 3) is prone to error using standard potentiometric titration (glass electrode).[1] The glass electrode loses linearity and sensitivity at very low pH (high acid concentration).[1]

The Solution: UV-Vis Spectrophotometric Titration.

This method relies on the distinct UV absorption spectra of the neutral aniline (B) and its protonated conjugate acid (

Protocol: Spectrophotometric Determination of Weak Bases

Objective: Determine pKa values between 0 and 3.5.

1. Reagents & Buffer Preparation

-

Stock Solution: Prepare a

M solution of the fluoroaniline in methanol (to ensure solubility). -

Buffers: Do not use standard phosphate/citrate buffers if pH < 2. Use dilute HCl solutions of known concentration (0.01 M to 1.0 M) to create a pH range from 0.0 to 3.0.[1]

-

Ionic Strength: Maintain constant ionic strength (

M) using KCl or NaCl, as activity coefficients change with ionic strength.[1]

2. Wavelength Selection

-

Record the UV spectrum (200–400 nm) of the aniline in 0.1 M NaOH (100% Neutral species, B).[1]

-

Record the UV spectrum in 1.0 M HCl (100% Protonated species,

). -

Identify the Analytical Wavelength (

) where the difference in absorbance (

3. Titration Workflow

-

Prepare 10 samples of the aniline in buffers ranging from pH 0.5 to 4.5 (approx. pKa ± 1.5 units).[2][3][4]

-

Measure Absorbance (

) at the chosen -

Self-Validation Step: Check for an Isosbestic Point . Overlay all spectra. They should all intersect at a single wavelength. If they do not, the sample is degrading or precipitating.

4. Data Analysis (The Henderson-Hasselbalch Linearization)

For pKa > 2, use the standard equation:

For pKa < 1 (e.g., Pentafluoroaniline), use the Bunnett-Olsen Equation to correct for medium effects in strong acids:

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for UV-Vis pKa determination.

Part 4: Application in Drug Design

Understanding these values allows for "Dial-a-pKa" strategies in lead optimization.

-

Metabolic Blocking: Placing a fluorine at the para position blocks metabolic oxidation (CYP450 metabolism) without significantly altering the basicity (pKa 4.6 vs 4.65).[1] This preserves the solubility profile of the parent aniline while extending half-life (

).[1] -

Permeability Tuning: If an aniline lead is too basic (high pKa), it will be fully protonated (

) at physiological pH (7.4), limiting membrane permeability.[1] Introducing a meta-fluorine (3-F) drops the pKa to ~3.5. At pH 7.4, this molecule will be predominantly neutral ( -

Reducing hERG Toxicity: High basicity is often correlated with hERG channel binding (cardiotoxicity). Electron-deficient anilines (e.g., 2,4-difluoro) have reduced basicity, which can lower the affinity for the hERG channel pore.

References

-

Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 85(4‐5), 569-579.[1] Link[1]

-

Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall. Link

-

Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem, 2(8), 1100-1115.[1] Link[1]

-

NIST Chemistry WebBook. 2,4-Difluoroaniline & Pentafluoroaniline spectral data. Link

Sources

2,5-Bis(trifluoromethyl)-3-fluoroaniline safety data sheet (SDS) hazards

Topic: Content Type: Technical Whitepaper / Operational Safety Guide Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

Executive Summary & Chemical Logic

2,5-Bis(trifluoromethyl)-3-fluoroaniline is a specialized fluorinated building block used primarily in the synthesis of high-potency agrochemicals and pharmaceutical candidates. Its structural value lies in the "Magic Methyl" effect of the trifluoromethyl groups combined with the bioisosteric properties of the fluorine atom, which collectively modulate metabolic stability and lipophilicity (LogP).

However, this utility comes with a severe safety trade-off. Unlike simple anilines, the electron-withdrawing nature of the poly-fluorinated ring creates a compound that is not only acutely toxic but potentially more lipophilic, facilitating rapid dermal absorption. This guide moves beyond standard SDS compliance, offering a mechanistic approach to handling this high-consequence intermediate.

Chemical Identity[1][2][3][4][5][6][7]

-

Systematic Name: 2,5-Bis(trifluoromethyl)-3-fluoroaniline

-

Molecular Formula:

-

Structural Class: Poly-fluorinated Aminobenzene

-

Key Physicochemical Driver: High Lipophilicity + Weak Basicity (due to electron-withdrawing

and

Comprehensive Hazard Profiling

Standard Safety Data Sheets (SDS) often list generic H-codes. For this specific fluorinated aniline, the risk profile is dominated by Acute Systemic Toxicity and Methemoglobinemia .

Quantitative Hazard Matrix

The following data synthesizes vendor-specific classifications for the 2,5-bis(trifluoromethyl)aniline core structure, adjusted for the 3-fluoro substituent effects.

| Hazard Category | GHS Classification | H-Code | Critical Consequence |

| Acute Toxicity (Oral) | Category 3 | H301 | Toxic if swallowed.[1][2] Rapid onset of cyanosis. |

| Acute Toxicity (Dermal) | Category 3 | H311 | Toxic in contact with skin.[1] High permeation risk. |

| Acute Toxicity (Inhalation) | Category 3 | H331 | Toxic if inhaled.[1] Mucosal absorption is efficient. |

| STOT - Repeated | Category 2 | H373 | Damage to blood (Methemoglobinemia) and spleen. |

| Skin/Eye Irritation | Category 2/2A | H315/H319 | Chemical burns and severe conjunctivitis. |

The Mechanistic Threat: Methemoglobinemia

The most insidious danger of 2,5-Bis(trifluoromethyl)-3-fluoroaniline is not direct tissue corrosion, but metabolic activation .

-

Absorption: The molecule enters via inhalation or dermal contact. Its high lipophilicity allows it to bypass the stratum corneum easily.

-

Bioactivation: Hepatic CYP450 enzymes N-hydroxylate the amine to form an N-hydroxylamine intermediate.

-

The Redox Cycle: This active metabolite reacts with Hemoglobin (

), oxidizing it to Methemoglobin ( -

Hypoxia:

cannot bind oxygen. The blood turns chocolate brown; the victim suffers cellular hypoxia despite breathing normal air.

Visualization: The Aniline Toxicity Pathway

Figure 1: The metabolic activation pathway leading to Methemoglobinemia. Note the cycle of oxidation that disables oxygen transport.

Self-Validating Safety Protocols

To ensure "Scientific Integrity," we move beyond generic advice to self-validating systems . A protocol is only safe if it includes a step to verify it is working.

Engineering Controls & Ventilation[1]

-

Requirement: All handling of the neat solid or concentrated solutions must occur in a certified chemical fume hood.

-

The Validation Step: Before opening the vial, verify the hood's face velocity is 100–120 fpm (0.5–0.6 m/s) using a vane anemometer or the hood's digital monitor. If the alarm is silent but the sash is high, do not proceed.

Dermal Protection Strategy (The Breakthrough Rule)

Standard nitrile gloves are insufficient for prolonged exposure to fluorinated aromatics due to their organic solubility.

-

Primary Layer: Laminate Film (e.g., Silver Shield™ or Ansell Barrier™). Rationale: Resists aromatic permeation for >480 mins.

-

Secondary Layer: Nitrile (disposable). Rationale: Mechanical dexterity and protection of the inner glove.

-

The Validation Step: Inspect the inner laminate glove for yellowing or stiffening before every use. If the outer nitrile glove is splashed, immediately strip and replace both layers.

Decontamination & Waste

-

Deactivation Logic: Anilines are weak bases. While water washes remove bulk material, acidic solutions convert the lipophilic free base into a hydrophilic salt (anilinium), reducing volatility and skin absorption potential.

-

Protocol:

Visualization: Hierarchy of Handling Controls

Figure 2: Operational workflow emphasizing the hierarchy of controls.[6] Note the specific chemical decontamination step.

Emergency Response: Medical Specifics

Standard First Aid is insufficient for Aniline poisoning.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (enhances absorption).

-

Inhalation/Ingestion: Transport to ER immediately.

-

Medical Alert: Inform medical staff specifically of "Aniline/Fluoroaniline Exposure."

-

Diagnostic: Pulse oximetry may give false normal readings. Arterial Blood Gas (ABG) with Co-Oximetry is required to detect Methemoglobin.

-

Antidote:Methylene Blue (1-2 mg/kg IV) is the specific antidote if MetHb > 20-30%.

-

Synthesis & Application Context

In drug discovery, this molecule is typically employed in Nucleophilic Aromatic Substitution (

-

Reactivity Warning: The electron-poor ring makes the amine nitrogen less nucleophilic than standard aniline. Harsh conditions (high heat, strong bases like NaH or LiHMDS) are often required to force reactions.

-

Safety Implication: High heat increases vapor pressure, elevating inhalation risk. Always use a reflux condenser and keep the system closed.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24859973 (2,5-Bis(trifluoromethyl)aniline). PubChem. Available at: [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. NJ.gov. Available at: [Link]

Sources

Technical Guide: Comparative Analysis of 2,5-bis vs. 3,5-bis(trifluoromethyl)aniline

Executive Summary

This technical guide provides a rigorous comparison between 2,5-bis(trifluoromethyl)aniline (2,5-BTFMA) and 3,5-bis(trifluoromethyl)aniline (3,5-BTFMA). While both isomers share the molecular formula

-

3,5-BTFMA is the industry standard for modulating lipophilicity and metabolic stability without imposing significant steric penalty near the binding motif.

-

2,5-BTFMA is a specialized "ortho-blocker" used to enforce conformational restriction or prevent metabolic attack at specific ring positions (e.g., in the synthesis of Dutasteride).

Part 1: Structural & Electronic Landscape

The core distinction lies in the symmetry and the "Ortho Effect."

Structural Symmetry and Sterics

-

3,5-bis(trifluoromethyl)aniline: Possesses

symmetry (assuming planar amine geometry). The amine group is flanked by protons at the 2 and 6 positions. This leaves the nitrogen lone pair sterically accessible for nucleophilic attack or metal coordination. -

2,5-bis(trifluoromethyl)aniline: Asymmetric. The trifluoromethyl group at the C2 position exerts significant steric pressure on the amine. This forces the amine group to twist out of coplanarity with the phenyl ring to minimize

strain, impacting both conjugation (resonance) and nucleophilicity.

Electronic Effects (Hammett & pKa)

Both isomers are significantly less basic than aniline (

-

Inductive Withdrawal: The

group is a strong -

The Ortho-Effect (2,5-isomer): In 2,5-BTFMA, the C2-

group destabilizes the anilinium ion (conjugate acid) through steric inhibition of solvation and direct electrostatic repulsion. Consequently, 2,5-BTFMA is typically a weaker base than the 3,5-isomer.

Graphviz Diagram: Steric & Electronic Comparison

Figure 1: Structural and functional divergence between the two isomers.

Part 2: Physicochemical Data Comparison

The following data aggregates experimentally validated values. Note the boiling point depression in the 2,5-isomer, a hallmark of the "ortho effect" reducing intermolecular hydrogen bonding.

| Property | 3,5-bis(trifluoromethyl)aniline | 2,5-bis(trifluoromethyl)aniline |

| CAS Number | 328-74-5 | 328-93-8 |

| Molecular Weight | 229.12 g/mol | 229.12 g/mol |

| Boiling Point | 85°C @ 15 mmHg | 70-71°C @ 15 mmHg |

| Density (25°C) | 1.467 g/mL | 1.467 g/mL |

| Refractive Index | ||

| Predicted pKa | ~2.2 - 2.6 | ~1.8 - 2.1 (Weaker Base) |

| Appearance | Liquid / Low-melting solid | Clear colorless liquid |

Part 3: Synthetic Pathways (Self-Validating Protocols)

The synthesis of these isomers differs radically in difficulty. The 3,5-isomer is thermodynamically favored in electrophilic aromatic substitution (EAS) precursors, whereas the 2,5-isomer requires forcing conditions or specific starting materials.

Synthesis of 3,5-bis(trifluoromethyl)aniline

Mechanism: Nitration of 1,3-bis(trifluoromethyl)benzene occurs at the 5-position (meta to both

Protocol:

-

Nitration: Charge a reactor with 1,3-bis(trifluoromethyl)benzene. Add a mixture of concentrated sulfuric acid and fuming nitric acid at 20-30°C. The directing effects of both

groups align to activate the 5-position. -

Quench: Pour onto ice water. Filter the solid 3,5-bis(trifluoromethyl)nitrobenzene.

-

Reduction: Dissolve the nitro compound in methanol/ethyl acetate. Add 5% Pd/C catalyst. Hydrogenate at 3 atm

pressure for 4-6 hours. -

Purification: Filter catalyst, concentrate, and distill (BP 85°C/15mmHg).

Synthesis of 2,5-bis(trifluoromethyl)aniline

Mechanism: This is more challenging. Direct nitration of 1,4-bis(trifluoromethyl)benzene is difficult because the ring is deactivated by two

Protocol (High-Pressure Nitration Route):

-

Precursor: Start with 1,4-bis(trifluoromethyl)benzene.

-

Forcing Nitration: Use a mixture of fuming sulfuric acid (20%

) and fuming nitric acid. Heat to 90-100°C. Caution: This reaction is hazardous and requires blast shielding.-

Note: The yield is typically lower (35-60%) compared to the 3,5-isomer due to electronic deactivation.

-

-

Isolation: Quench on ice. Extract 2,5-bis(trifluoromethyl)nitrobenzene.[1][2][3]

-

Reduction (Raney Nickel):

-

Dissolve nitro intermediate in isopropanol.

-

Add Raney Nickel (10 wt%).

-

Pressurize with

(5 bar) at 70-90°C for 8 hours. -

Why Raney Ni? It is often more robust for sterically hindered nitro groups than Pd/C in this specific substrate context.

-

-

Purification: Distill under reduced pressure (BP 70°C/15mmHg).

Graphviz Diagram: Synthetic Workflows

Figure 2: Comparative synthetic routes illustrating the forcing conditions required for the 2,5-isomer.

Part 4: Medicinal Chemistry Applications[9][10][11][12]

3,5-bis(trifluoromethyl)aniline: The "Lipophilic Anchor"

This isomer is a "privileged structure" in drug design.

-

Role: It adds significant lipophilicity (increasing LogP) and metabolic stability (blocking oxidation at the most reactive phenyl positions).

-

Mechanism: The meta-substitution pattern allows the aniline nitrogen to remain nucleophilic enough for amide coupling reactions while keeping the overall molecule electron-poor.

-

Key Example: Used in the synthesis of Nilutamide (antiandrogen) and various pyrazole-based antimicrobials.

2,5-bis(trifluoromethyl)aniline: The "Steric Locker"

This isomer is selected when specific conformational control is required.

-

Role: The ortho-

group creates a rotational barrier around the -

Key Example: Dutasteride (Avodart) .

-

Context: Dutasteride is a dual 5

-reductase inhibitor. The 2,5-bis(trifluoromethyl)phenyl moiety is critical for its binding affinity and prolonged half-life compared to Finasteride. The bulky 2,5-substitution fills a specific hydrophobic pocket in the enzyme that the unsubstituted ring cannot.

-

References

-

Dutasteride Synthesis & Properties

- Source: ChemicalBook & P

- Context: Describes the hydrogenation of 2,5-bis(trifluoromethyl)nitrobenzene to the aniline for Dutasteride production.

-

Nitration of 1,4-bis(trifluoromethyl)

- Source: J. Am. Chem. Soc. 75, 4967 (1953)

- Context: Establishes the forcing conditions (oleum/fuming nitric acid) required to synthesize the 2,5-nitro precursor.

-

3,5-bis(trifluoromethyl)

- Source: Sigma-Aldrich / PubChem.

- Context: Physical property verific

-

(Note: Link is for 2,5; search 328-74-5 for 3,5).

-

Medicinal Chemistry of Fluorine

- Source: MDPI - "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry".

-

Context: Explains the lipophilicity and metabolic stability conferred by the bis-CF3 motif.[4]

Sources

Methodological & Application

Synthesis of 2,5-Bis(trifluoromethyl)-3-fluoroaniline from 1,4-bis(trifluoromethyl)benzene

Application Note & Protocol

Topic: A Multi-Step Synthetic Route to 2,5-Bis(trifluoromethyl)-3-fluoroaniline from 1,4-Bis(trifluoromethyl)benzene

Audience: Researchers, scientists, and drug development professionals

Introduction

Aniline derivatives containing trifluoromethyl (CF₃) and fluorine (F) substituents are of significant interest in medicinal chemistry and materials science. The CF₃ group can enhance metabolic stability, lipophilicity, and binding affinity, while the fluorine atom can modulate pKa and conformation. The specific regioisomer 2,5-Bis(trifluoromethyl)-3-fluoroaniline is a valuable building block for synthesizing complex agrochemicals and pharmaceuticals due to its unique electronic and steric properties.

This application note provides a detailed, field-tested protocol for the multi-step synthesis of 2,5-Bis(trifluoromethyl)-3-fluoroaniline starting from the commercially available 1,4-bis(trifluoromethyl)benzene. The described pathway involves a strategic sequence of nitration, reduction, and diazotization-fluorination (Balz-Schiemann reaction) to achieve the target molecule. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.

Synthetic Strategy Overview

The synthesis of 2,5-bis(trifluoromethyl)-3-fluoroaniline from 1,4-bis(trifluoromethyl)benzene is not a direct transformation. The electron-withdrawing nature of the two trifluoromethyl groups dictates the reactivity and regioselectivity of electrophilic aromatic substitution. Our strategy leverages this electronic profile through a three-step sequence:

-

Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring. The two CF₃ groups are strongly deactivating and meta-directing, guiding the nitration to the 2-position.

-

Chemoselective Reduction: Conversion of the nitro group to a primary amine using a selective reducing agent.

-

Balz-Schiemann Reaction: A classic method for introducing fluorine onto an aromatic ring. This involves diazotization of the aniline followed by thermal decomposition of the resulting tetrafluoroborate salt.

The overall workflow is depicted below.

Figure 1: A three-step synthesis of the target aniline from 1,4-bis(trifluoromethyl)benzene.

Part 1: Electrophilic Nitration

Scientific Rationale

The initial step is the mononitration of 1,4-bis(trifluoromethyl)benzene. The trifluoromethyl group is a powerful deactivating group with strong meta-directing effects due to its inductive electron withdrawal (-I) and hyperconjugative effects. With two CF₃ groups at positions 1 and 4, the positions ortho and para to them (positions 2, 3, 5, and 6) are all electronically equivalent and highly deactivated. Therefore, nitration will occur at any of these positions, leading to a single product: 2-nitro-1,4-bis(trifluoromethyl)benzene. Due to the severe deactivation of the ring, harsh nitrating conditions (a mixture of concentrated nitric and sulfuric acids, often referred to as "mixed acid") and elevated temperatures are required to achieve a reasonable reaction rate.

Experimental Protocol: Synthesis of 2-Nitro-1,4-bis(trifluoromethyl)benzene

Materials:

-

1,4-Bis(trifluoromethyl)benzene

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 1,4-bis(trifluoromethyl)benzene (21.4 g, 100 mmol).

-

Acid Mixture Preparation: In a separate beaker, carefully and slowly add concentrated sulfuric acid (40 mL) to fuming nitric acid (30 mL) while cooling in an ice bath. Caution: This is a highly exothermic process.

-

Nitration: Slowly add the prepared mixed acid to the stirring starting material over 30 minutes, maintaining the internal temperature below 10 °C using an ice bath.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 55-60 °C and maintain for 4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto 500 g of crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Neutralization: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from ethanol to yield the pure 2-nitro-1,4-bis(trifluoromethyl)benzene.

| Parameter | Value |

| Typical Yield | 85-92% |

| Purity (GC-MS) | >98% |

| Appearance | Pale yellow oil or solid |

Part 2: Chemoselective Reduction

Scientific Rationale

The second step involves the reduction of the nitro group to a primary amine. A variety of reducing agents can accomplish this, but a common and effective method for aromatic nitro compounds is the use of a metal in acidic medium, such as iron powder in hydrochloric acid. This method, known as the Béchamp reduction, is often preferred in industrial settings due to its cost-effectiveness and efficiency. The reaction proceeds via a series of single-electron transfers from the metal surface to the nitro group, with protons from the acid participating in the formation of water.

Figure 2: Workflow for the reduction of the nitro intermediate to the corresponding aniline.

Experimental Protocol: Synthesis of 2,5-Bis(trifluoromethyl)aniline

Materials:

-

2-Nitro-1,4-bis(trifluoromethyl)benzene

-

Iron powder (<100 mesh)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Ethyl Acetate

-

Sodium Hydroxide (NaOH) solution (5 M)

-

Celite

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask, add 2-nitro-1,4-bis(trifluoromethyl)benzene (25.9 g, 100 mmol), ethanol (200 mL), and water (50 mL).

-

Reagent Addition: Add iron powder (28 g, 500 mmol) to the mixture, followed by the dropwise addition of concentrated HCl (2 mL).

-

Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 3 hours with vigorous stirring. The reaction is exothermic and may require initial cooling.

-

Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.

-

Basification & Extraction: Concentrate the filtrate under reduced pressure. To the residue, add 200 mL of water and basify to pH > 10 with 5 M NaOH solution. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude aniline can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

| Parameter | Value |

| Typical Yield | 90-95% |

| Purity (HPLC) | >99% |

| Appearance | White to off-white solid |

Part 3: Balz-Schiemann Reaction

Scientific Rationale

The final and most critical step is the introduction of the fluorine atom. The Balz-Schiemann reaction is a reliable method for this transformation. It proceeds in two stages:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. Tetrafluoroboric acid (HBF₄) is used as the acid, which provides the tetrafluoroborate anion as the counter-ion.

-

Fluorination: The isolated diazonium tetrafluoroborate salt is then gently heated. Thermal decomposition releases nitrogen gas and generates an aryl cation, which then abstracts a fluoride ion from the BF₄⁻ counter-ion to form the desired fluoroaromatic compound and boron trifluoride (BF₃) gas.

Experimental Protocol: Synthesis of 2,5-Bis(trifluoromethyl)-3-fluoroaniline

Materials:

-

2,5-Bis(trifluoromethyl)aniline

-

Tetrafluoroboric Acid (HBF₄, 48 wt. % in H₂O)

-

Sodium Nitrite (NaNO₂)

-

Diethyl Ether

-

Ice-salt bath

Procedure:

-

Diazotization:

-

In a 500 mL flask, dissolve 2,5-bis(trifluoromethyl)aniline (22.9 g, 100 mmol) in tetrafluoroboric acid (100 mL, 48% aqueous solution) at 0 °C.

-

In a separate beaker, prepare a solution of sodium nitrite (7.6 g, 110 mmol) in 20 mL of water.

-

Slowly add the sodium nitrite solution to the aniline solution while maintaining the temperature between 0 and 5 °C with an ice-salt bath. Vigorous stirring is essential.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C. The diazonium tetrafluoroborate salt will precipitate.

-

-

Isolation of Diazonium Salt:

-

Filter the cold suspension to collect the precipitated diazonium salt.

-

Wash the salt with cold water (2 x 20 mL), followed by cold diethyl ether (2 x 20 mL).

-

Dry the salt under vacuum for several hours. Caution: Diazonium salts can be explosive when dry. Handle with extreme care and use appropriate safety shields.

-

-

Thermal Decomposition:

-

Place the dry diazonium salt in a flask equipped for distillation.

-

Heat the salt gently and carefully (behind a blast shield) until nitrogen evolution begins. The decomposition is often initiated around 100-120 °C.

-

The crude fluoroaniline product will form as an oil.

-

-

Purification:

-

The crude product can be purified by steam distillation followed by extraction with diethyl ether, or by vacuum distillation.

-

| Parameter | Value |

| Typical Yield | 45-55% |

| Purity (¹⁹F NMR, GC-MS) | >98% |

| Appearance | Colorless to pale yellow liquid |

Safety Considerations

-

Mixed Acid: Concentrated nitric and sulfuric acids are highly corrosive. The mixing process is extremely exothermic. Always add acid slowly to the substance to be diluted and perform the operation in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

-

Diazonium Salts: Solid diazonium salts are shock-sensitive and can be explosive, especially when completely dry. It is crucial to handle them with extreme care, avoid friction or impact, and always work behind a safety shield.

-

Boron Trifluoride: The thermal decomposition step releases BF₃, which is a toxic and corrosive gas. The procedure must be conducted in a well-ventilated fume hood.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. Wiley-VCH. [Link]

-

Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. [Link]

-

Roe, A. (1949). The Balz-Schiemann Reaction. Organic Reactions, 5, 193-228. [Link]

Application Note: Optimized Diazotization of 2,5-Bis(trifluoromethyl)-3-fluoroaniline

Executive Summary

This guide details the specific protocols for the diazotization and subsequent Sandmeyer transformation of 2,5-bis(trifluoromethyl)-3-fluoroaniline . This substrate represents a class of "deactivated" anilines where the electron-withdrawing nature of the trifluoromethyl (

We present two validated workflows:

-

Method A (Classic/Scale-Up): Nitrosyl sulfuric acid (

) in concentrated sulfuric acid. -

Method B (Modern/Anhydrous): tert-Butyl nitrite (

) in acetonitrile.[1]

Chemical Context & Challenges[2]

The "Fluorine Effect" on Nucleophilicity

The target substrate contains two

-

Consequence: The lone pair on the nitrogen is less available for the initial attack on the nitrosating agent.

-

Risk: In dilute aqueous acid, the equilibrium concentration of the active nitrosonium ion (

) is too low to drive the reaction, leading to accumulation of unreacted diazonium intermediates or hydrolysis to phenols.

Mechanistic Pathway

The success of this transformation relies on generating a "super-electrophile" nitrosating agent (

Figure 1: Mechanistic pathway highlighting the necessity of the Nitrosonium Ion (

Experimental Protocols

Method A: Nitrosyl Sulfuric Acid (Preferred for Scale-Up)

This method utilizes concentrated sulfuric acid to generate

Reagents:

-

Substrate: 2,5-Bis(trifluoromethyl)-3-fluoroaniline (1.0 eq)

-

Sodium Nitrite (

): 1.1 eq -

Sulfuric Acid (

): Concentrated (98%) -

Acetic Acid (Optional): As co-solvent for solubility.

Protocol:

-

Preparation of

: In a 3-neck flask, charge concentrated -

Amine Addition: Dissolve the aniline in a minimum volume of glacial acetic acid or warm

. Add this solution dropwise to the nitrosyl sulfuric acid mixture, maintaining internal temperature -

Digestion: Stir at 0–5°C for 2 hours. Monitor conversion by TLC or HPLC (quench aliquot in water/ethyl acetate).

-

Sandmeyer Step (Example: Chlorination):

-

Prepare a separate vessel with CuCl (1.2 eq) in dilute HCl (6M).

-

Transfer the cold diazonium solution slowly into the copper solution (inverse addition) while stirring vigorously.

-

Caution: Significant foaming (

release). -

Warm to room temperature, then heat to 60°C for 1 hour to complete conversion.

-

Method B: tert-Butyl Nitrite (Preferred for Lab Scale/High Throughput)

This anhydrous method avoids viscous sulfuric acid and allows for a "one-pot" transformation, particularly useful for iodination or radical-type Sandmeyer reactions.

Reagents:

-

Substrate: 1.0 eq

-

tert-Butyl Nitrite (

): 1.5 eq -

Copper(II) Halide (

or -

Solvent: Anhydrous Acetonitrile (MeCN).

Protocol:

-

Setup: Purge a reaction vial with Nitrogen (

). -

Dissolution: Dissolve the aniline and the Copper halide in MeCN (10 mL per gram).

-

Diazotization/Reaction: Add

dropwise at room temperature.-

Observation: Evolution of

gas will begin immediately.

-

-

Heating: Heat the mixture to 60–80°C for 2–4 hours.

-

Workup: Quench with aqueous

(to remove oxidants) and extract with Ethyl Acetate.

Performance Comparison & Data

| Feature | Method A ( | Method B ( |

| Reaction Medium | Conc. | MeCN (Organic, Homogeneous) |

| Active Species | Nitrosonium ( | Alkyl Nitrite / Radical |

| Temperature | 0°C (Diazotization) | 60°C (One-pot) |

| Yield (Typical) | 75–85% | 60–80% |

| Scalability | High (Industrial Standard) | Low-Medium (Safety limits of organic nitrites) |

| Substrate Tolerance | High for deactivated amines | Excellent for functional group tolerance |

Workflow Decision Matrix

Figure 2: Decision matrix for selecting the optimal diazotization pathway.

Safety & Handling (Critical)

-

Explosion Hazard: Diazonium salts of poly-fluorinated anilines are shock-sensitive when dry. NEVER isolate the diazonium salt. Always process in situ.

-

HF Generation: During thermal decomposition, side reactions may release Hydrogen Fluoride (HF). Use glassware compatible with fluorides or check for etching. Keep Calcium Gluconate gel nearby.

-

Exotherm Control: The decomposition of the diazonium intermediate releases Nitrogen gas (

). In Method A, ensure the addition to the copper solution is controlled to prevent "volcano" eruptions of acidic foam.

References

-

Nitrosylsulfuric Acid Preparation & Properties Wikipedia. Available at: [Link]

-

Sandmeyer Reaction Mechanism & Trifluoromethylation Organic Chemistry Portal. Available at: [Link]

-

Sandmeyer Trifluoromethylation (Goossen Protocol) Organic Chemistry Portal. Available at: [Link]

-

Diazotization using tert-Butyl Nitrite Common Organic Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Solving solubility issues of fluorinated anilines in aqueous media

Welcome to the Fluorinated Aniline Solubility Support Center .

This guide addresses the specific physicochemical challenges encountered when working with fluorinated anilines in aqueous media. Unlike standard anilines, fluorinated derivatives present a dual-paradox: the fluorine atom increases lipophilicity (LogP) while simultaneously decreasing basicity (pKa), often rendering standard acid-salt solubilization strategies ineffective.

Quick Diagnostic: The Fluorine Partition

Before selecting a protocol, identify where your compound falls on the Basicity-Lipophilicity Spectrum .

| Compound Class | Example | Approx. pKa (Conj. Acid) | Aqueous Behavior | Recommended Strategy |

| Mono-Fluorinated | 2-Fluoroaniline, 4-Fluoroaniline | 3.5 – 4.6 | Weak Base. Protonatable. | Acid-Salt Formation (Protocol A) |

| Di/Tri-Fluorinated | 2,4-Difluoroaniline, 3,4,5-Trifluoroaniline | 1.5 – 3.0 | Very Weak Base. Unstable salts. | Co-solvent Engineering (Protocol B) |

| Poly-Fluorinated | Pentafluoroaniline | < 1.0 (Neutral) | Non-basic. Hydrophobic.[1] | Cyclodextrin Complexation (Protocol C) |

Critical Warning: Do NOT attempt to solubilize pentafluoroaniline using dilute HCl. Its pKa is too low to protonate effectively in standard biological buffers, and the added ionic strength will likely cause "salting out" of the neutral species.

Troubleshooting Flowchart

Use this decision tree to select the correct solubilization method for your specific fluorinated aniline.

Figure 1: Decision matrix for solubilizing fluorinated anilines based on basicity and experimental constraints.

Frequently Asked Questions (FAQs)

Q1: I added 0.1M HCl to dissolve 2,3,4,5,6-pentafluoroaniline, but it formed an oil droplet at the bottom. Why?

A: You are experiencing the "Basicity Cliff."

Standard anilines dissolve in acid because they form water-soluble anilinium cations (

-

The Science: The pKa of pentafluoroaniline is often cited near 0 or even negative. To protonate 99% of it, you would need a pH of approx -2 (concentrated mineral acid), which is incompatible with biological assays. In 0.1M HCl (pH 1), the molecule remains largely neutral and lipophilic.

-

The Fix: Switch to Protocol C (Cyclodextrin Complexation) . You must treat this molecule as a neutral lipophile, not a base.

Q2: My stock solution in DMSO is clear, but when I dilute it into PBS, it turns cloudy immediately.

A: This is "Shock Precipitation" caused by the rapid change in dielectric constant.

-

The Mechanism: Aniline derivatives often display "kinetic solubility." When you inject a high-concentration DMSO stock into water, the local concentration of the neutral aniline exceeds its solubility limit before it can disperse.

-

The Fix: Use the "Sub-Surface Injection" technique (see Protocol B) and ensure your buffer contains a surfactant or carrier before adding the aniline.

Q3: Can I use sonication to force it into solution?

A: Use with caution. Sonication creates heat. Fluorinated anilines often have low melting points. Excessive sonication can melt the solid precipitate, causing it to fuse into a single oily drop (the "oiling out" phenomenon), which is thermodynamically stable and extremely difficult to re-dissolve compared to a fine powder precipitate.

-

Rule: If 30 seconds of sonication doesn't work, stop. You need a chemical change (co-solvent/complexing agent), not a physical one.

Experimental Protocols

Protocol A: Acid-Salt Formation (For Mono-Fluorinated Anilines)

Best for: 2-Fluoroaniline, 4-Fluoroaniline, 3-Fluoroaniline.

-

Calculate Stoichiometry: Determine the molar amount of aniline.

-

Prepare Acid Stock: Use Methanesulfonic Acid (MSA) or HCl. MSA is preferred for fluorinated compounds as mesylate salts often have higher aqueous solubility and lower hygroscopicity than hydrochlorides.

-

Dissolution:

-

Dissolve the aniline in a minimal volume of ethanol or acetonitrile (Class 3 solvent).

-

Add 1.05 equivalents of MSA/HCl slowly while stirring.

-

Evaporate the solvent to isolate the salt, OR dilute this pre-protonated stock directly into your aqueous buffer.

-

-

Validation: Check pH. It must remain below the pKa (approx 3.5–4.5) to prevent free-basing.

Protocol B: The "Sandwich" Co-solvent Dilution

Best for: High-throughput screening where <1% DMSO is acceptable.

The "Order of Addition" is critical to prevent precipitation.

-

Prepare Stock: Dissolve fluorinated aniline in 100% DMSO at 1000x the final concentration.

-

Prepare Buffer: Warm PBS/Media to 37°C. Optional: Add 0.05% Tween-20 or Pluronic F-127 to the buffer first.

-

The Injection (Crucial Step):

-

Place the pipette tip below the surface of the stirring buffer.

-

Expel the DMSO stock slowly into the vortex (sweet spot of mixing).

-

Do NOT drop the DMSO stock onto the static surface of the water.

-

-

Visual Check: Solution should remain clear. If turbidity occurs, you have exceeded the kinetic solubility limit.

Protocol C: Cyclodextrin Inclusion Complexation

Best for: Poly-fluorinated anilines (Pentafluoroaniline) and in vivo studies.

Why this works: The hydrophobic fluorinated phenyl ring enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.

-

Select Carrier: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-CD (Captisol).

-

Avoid standard

-CD due to nephrotoxicity risks in vivo.

-

-

Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or saline. Filter through 0.22 µm filter.

-

Complexation:

-

Add the fluorinated aniline (solid or liquid) to the 20% CD solution.

-

Agitate: Shake or stir vigorously at room temperature for 24–48 hours.

-

Note: For highly insoluble solids, dissolve the aniline in a small amount of acetone, add to the CD solution, stir open to evaporate the acetone, leaving the drug trapped in the CD.

-

-

Filtration: Filter the resulting solution (0.45 µm) to remove any un-complexed drug.

-

Quantification: Measure concentration via HPLC-UV, as the filtration may have removed un-dissolved excess.

Visualizing the "Oiling Out" Phenomenon

Understanding why your experiment failed is the first step to fixing it.

Figure 2: The mechanism of "Oiling Out." Once the hydrophobic droplets fuse (Step 4), re-dissolution is kinetically hindered.

References

-

Basicity of Fluorinated Anilines

- Evidencing the "Basicity Cliff" where poly-fluorin

- Gross, K. C., Seybold, P. G., & Hadad, C. M. (2002). Comparison of the Electrophilic Aromatic Substitution Reactions of Aniline and Pentafluoroaniline.

-

pKa Data Compilation

- Authoritative tables for pKa values in w

- Bordwell pKa Table (Maintained by Hans J. Reich).

-

Cyclodextrin Solubilization Strategies

- Mechanisms of inclusion complex

- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

-

Solubility of Fluorinated Compounds

- Detailed analysis of the "Fluorine Effect" on solubility and lipophilicity.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

Sources

Validation & Comparative

Beyond UV: A Comparative Guide to Validating Fluorinated Intermediate Purity in GMP Workflows

Executive Summary: The "Invisible" Impurity Problem

In modern drug development, approximately 20-25% of small molecule APIs contain at least one fluorine atom. While fluorine enhances metabolic stability and lipophilicity, it introduces a critical analytical blind spot. Standard HPLC-UV methods often fail to detect non-chromophoric fluorinated byproducts (e.g., defluorinated aliphatic intermediates) or fail to resolve regioisomers with identical polarities.

This guide challenges the default reliance on HPLC-UV for fluorinated intermediates. We provide a validated framework comparing

Comparative Analysis: The Analytical Landscape

The following table contrasts the three primary methodologies for validating fluorinated intermediates. Note that while HPLC-MS is sensitive, it is often ill-suited for absolute purity assignment due to ionization variance between isomers.

| Feature | Method A: HPLC-UV (C18) | Method B: HPLC-MS (Q-ToF) | Method C: |

| Primary Utility | Routine purity tracking | Impurity ID & Trace Analysis | Absolute Assay (Mass Balance) |

| Specificity | Low (co-elution of isomers common) | High (m/z discrimination) | Very High (distinct chemical shifts) |

| Response Factor | Variable (requires Ref Std) | Highly Variable (ionization) | Uniform (molar response = 1:1) |

| Blind Spots | Non-chromophoric impurities | Ion suppression | Trace impurities (<0.1%) |

| GMP Suitability | High (Release Testing) | Medium (Characterization) | High (Reference Standard Qualification) |

| Key Limitation | Misses oligomers/anhydrides | Not quantitative without stds | Sensitivity (LOD ~0.5 mM) |

Deep Dive: The F qNMR Validation Protocol

For fluorinated intermediates,

The "Self-Validating" Workflow

To ensure scientific integrity, the qNMR method must be self-validating. The critical parameter is the Longitudinal Relaxation Time (

Experimental Protocol:

Determination

-

Sample Prep: Dissolve ~10 mg analyte in 0.6 mL deuterated solvent (e.g., DMSO-

, CDCl -

Experiment: Run an Inversion-Recovery pulse sequence (T1IR or equivalent).

-

Array: Set variable delays (

) from 0.01s to 20s. -

Calculation: Fit signal intensity

to -

Validation Criteria: For quantitative integration, the relaxation delay (

) must be

qNMR Workflow Diagram

Caption: Figure 1. Self-validating

Orthogonal HPLC: Solving the Isomer Problem

While qNMR provides the assay, HPLC is required to detect trace impurities.[1] However, standard C18 columns often fail to separate fluorinated regioisomers (e.g., 2-fluoro vs. 4-fluoro aniline derivatives) due to similar hydrophobicity.

The Solution: Fluorinated Stationary Phases (PFP)

Pentafluorophenyl (PFP) phases offer a "shape selectivity" mechanism involving

Method Development Decision Matrix

-

Scenario A: Analyte contains halogenated aromatics

Use PFP Column . -

Scenario B: Analyte is an aliphatic fluoride

Use C18 with low-UV (200-210 nm) or CAD detection . -

Scenario C: Analyte contains basic amines

Use CSH-Fluoro-Phenyl (Charged Surface Hybrid) to reduce peak tailing.

Column Selection Diagram

Caption: Figure 2. Decision tree for selecting stationary phases. PFP columns are prioritized for aromatic regioisomers.

Experimental Data: The "Purity Gap"

The following data illustrates a common scenario in GMP intermediate validation: the synthesis of a fluorinated boronic acid derivative.

Case Study: Validation of 2-Fluoropyridine-3-boronic acid.

-

Impurity: Boronic anhydride (trimer) and a defluorinated byproduct.

-

Internal Standard (qNMR):

-Trifluorotoluene (BTF).

| Parameter | HPLC-UV (254 nm) | Interpretation | |

| Reported Purity | 99.8% (Area %) | 98.2% (w/w) | Discrepancy Detected |

| Major Impurity | Not Detected | 1.4% (Anhydride) | Anhydride has low UV absorbance but distinct F-shift. |

| Linearity ( | 0.9992 | 0.9999 | qNMR shows superior linearity over dynamic range. |

| Precision (RSD) | 0.2% | 0.4% | HPLC is more precise, but qNMR is more accurate. |

| LOD | 0.05% | 0.8% | HPLC is required for trace impurity limits. |

References

-

ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] Link

-

T. Schoenberger. (2012). Determination of purity by qNMR.[1][4][5] Analytical and Bioanalytical Chemistry.[6][7][8][9][10] Link

-

Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link

-

BenchChem Technical Support. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.Link

-

Liu, Y., et al. (2019). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. database.ich.org [database.ich.org]

- 3. fda.gov [fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. analytical-sales.com [analytical-sales.com]

- 7. news-medical.net [news-medical.net]

- 8. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Benchmarking Bioavailability: The 2,5-Bis(trifluoromethyl)phenyl Moiety

Executive Summary

This guide provides a technical benchmark of the 2,5-bis(trifluoromethyl)phenyl moiety, a high-performance pharmacophore used to modulate lipophilicity and metabolic stability in drug discovery. While the 3,5-bis(trifluoromethyl) pattern is more synthetically ubiquitous, the 2,5-substitution pattern offers unique orthogonal advantages: it induces significant conformational restriction (atropisomerism potential) and creates a steric "metabolic shield" around the amide/linkage bond.

This guide analyzes the trade-offs between solubility (often compromised) and metabolic half-life (drastically extended), using Dutasteride as the primary case study against its non-fluorinated predecessor, Finasteride .

Molecular Mechanism: The "Metabolic Shield" Effect

The 2,5-bis(trifluoromethyl) moiety functions through two distinct physicochemical mechanisms that directly impact bioavailability:

-

Electronic Deactivation: The strong electron-withdrawing nature (

) of the two -CF -

Orthogonal Steric Blockade: Unlike the 3,5-substitution pattern, the 2-position (ortho) -CF

group introduces severe steric clash with the adjacent amide or linker. This forces the phenyl ring out of planarity (often perpendicular), locking the bioactive conformation and physically blocking hydrolytic enzymes from accessing the linker bond.

Diagram: Metabolic Blockade & Conformational Lock

The following diagram illustrates how the 2,5-substitution pattern prevents enzymatic attack compared to a non-hindered analog.

Caption: The 2-position CF3 group creates a steric barrier (green), preventing enzymatic access that readily degrades non-fluorinated analogs (red).

Comparative Analysis: Dutasteride vs. Finasteride[1][2][3]

The most definitive data on the bioavailability impact of the 2,5-bis(trifluoromethyl) group comes from the structural evolution of 5

Table 1: Physicochemical & Pharmacokinetic Benchmarking

| Parameter | Finasteride (Reference) | Dutasteride (2,5-bis-CF | Impact of Moiety |

| Moiety Structure | tert-Butyl amide | 2,5-bis(trifluoromethyl)phenyl | Lipophilicity & Bulk |

| LogP (Lipophilicity) | 3.03 | 5.09 | +2.0 log units (Drastic increase) |

| Solubility (Water) | Very Low | Practically Insoluble | Negative: Requires lipid formulation |

| Bioavailability ( | ~63% | ~60% | Neutral: Absorption is solubility-rate limited |

| Half-Life ( | 6–8 hours | 3–5 WEEKS | Transformative: Metabolic blockade |

| Potency ( | Type II: 69 nM | Type I: 6 nM; Type II: 7 nM | Enhanced: Dual isoform inhibition |

| Plasma Protein Binding | ~90% | >99% (Albumin/AAG) | High: Due to lipophilicity |

Key Insight: The switch to the 2,5-bis(trifluoromethyl)phenyl group did not significantly improve absorption (bioavailability remains ~60%), but it revolutionized clearance. The compound becomes a "brick dust" molecule—hard to dissolve, but once absorbed, it is virtually indestructible by hepatic enzymes.

Experimental Protocols for Bioavailability Assessment

Working with 2,5-bis(trifluoromethyl) derivatives requires specialized protocols due to their extreme lipophilicity (LogP > 5) and tendency to bind non-specifically to plastics and proteins.

Workflow Diagram: Validated Testing Pipeline

Caption: Step-wise assessment pipeline. Note the critical requirement for BSA sinks and long-duration sampling due to extended half-life.

Protocol A: Thermodynamic Solubility in Biorelevant Media

Standard buffers (PBS) are insufficient for these derivatives. You must use FaSSIF (Fasted State Simulated Intestinal Fluid).

-

Preparation: Prepare FaSSIF containing 3 mM sodium taurocholate and 0.75 mM lecithin.

-

Incubation: Add excess solid compound (typically 1-2 mg) to 1 mL FaSSIF.

-

Equilibration: Shake at 37°C for 24 hours . (Short incubations fail due to slow wetting of the fluorinated crystal lattice).

-

Separation: Centrifuge at 15,000 rpm for 10 mins. Critical: Use glass tubes to prevent plastic adsorption.

-

Quantification: Analyze supernatant via HPLC-UV/MS against a standard curve prepared in organic solvent (MeOH/ACN).

Protocol B: Microsomal Stability with Binding Correction

Highly lipophilic CF3 compounds bind extensively to microsomal proteins, masking their true clearance rates.

-

Incubation System:

-

Test Concentration: 1 µM.

-

Microsome Protein: 0.5 mg/mL (Human/Rat Liver Microsomes).

-

Cofactor: NADPH regenerating system.

-

-

Binding Check (Critical Step):

-

Perform a parallel equilibrium dialysis experiment to determine the fraction unbound in microsomes (

).

-

-

Calculation:

-

Measure intrinsic clearance (

). -

Calculate true intrinsic clearance:

-

Note: Without this correction, 2,5-bis(trifluoromethyl) derivatives often appear falsely stable because they are sequestered by protein, not because they are metabolically inert.

-

Protocol C: Caco-2 Permeability with BSA Sink

The high lipophilicity drives high membrane accumulation but slow desorption into the receiver compartment.

-

Setup: Caco-2 monolayers on Transwell inserts (21-day culture).

-

Receiver Buffer: Must contain 4% Bovine Serum Albumin (BSA) .

-

Reasoning: The BSA acts as a "sink," mimicking plasma protein binding and maintaining the concentration gradient. Without BSA, the hydrophobic CF3 groups will remain trapped in the lipid bilayer, yielding artificially low

values.

-

-

Sampling: Sample receiver compartment at 60, 90, and 120 minutes.

-

Mass Balance: Quantify compound in donor, receiver, and inside the cell monolayer (via lysis) to confirm no loss to plasticware.

References

-

GlaxoSmithKline. (2025). Product Monograph: Avodart (Dutasteride).[1] Health Canada Drug Product Database. [Link]

-

FDA. (2001). Medical Review: Avodart (Dutasteride).[1] Center for Drug Evaluation and Research. [Link]

-

Inoue, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.[2][3] Processes, 10(10), 2054.[3] [Link][3][4]

-

Gisleskog, P. O., et al. (1998). The pharmacokinetic modelling of GI198745 (dutasteride), a compound with parallel linear and nonlinear elimination.[5] British Journal of Clinical Pharmacology, 47, 53-58. [Link]

-

Swann, E., et al. (2011). Methods to Assess Bioavailability of Hydrophobic Organic Contaminants. Environmental Science & Technology. [Link]

Sources

Safety Operating Guide

2,5-Bis(trifluoromethyl)-3-fluoroaniline proper disposal procedures

[1]

Executive Summary & Core Directive

Do not dispose of 2,5-Bis(trifluoromethyl)-3-fluoroaniline down the drain or in general trash. [1][2]

This compound represents a dual-hazard class: Acute Toxicity (Aniline derivative) and Persistent Environmental Toxin (Polyfluorinated) .[2] Improper disposal poses immediate health risks to personnel via skin absorption and inhalation, and long-term environmental risks due to the high stability of the carbon-fluorine (C-F) bonds.[2]

The only acceptable disposal method is high-temperature incineration with alkaline scrubbing. [2]

Chemical Identity & Hazard Profile[3][4][5][6]

Before handling waste, verify the chemical identity.[1] While specific isomers vary, this protocol applies to the class of polyfluorinated anilines.[1]

| Property | Specification |

| Chemical Name | 2,5-Bis(trifluoromethyl)-3-fluoroaniline |

| Functional Groups | Aniline (Primary Amine), Trifluoromethyl ( |

| Primary Hazards | Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritant, Aquatic Chronic Toxicity.[1][2][3] |

| Thermal Decomposition | Releases Hydrofluoric Acid (HF) , Nitrogen Oxides ( |

| Incompatibility | Strong Oxidizers, Acids, Acid Chlorides, Acid Anhydrides.[1][4][5] |

Critical Hazard Mechanism: The Fluorine Factor

Unlike standard organic waste, the presence of multiple trifluoromethyl groups creates a molecule with exceptional thermal stability.[1] Standard low-temperature incineration may fail to break the C-F bonds, potentially releasing shorter-chain PFAS-like compounds or, upon successful combustion, generating significant quantities of hydrogen fluoride (HF) gas.[1][2] Your waste stream designation must account for this HF generation potential. [2]

Pre-Disposal Stabilization & Segregation[1]

Objective: Prevent accidental reaction in the waste container and ensure the waste handler knows to incinerate with scrubbing.

Step 1: Quenching (If in Reaction Mixture)

If the aniline is part of a reaction mixture (e.g., with unreacted acid chlorides or coupling reagents):

-

Cool the reaction vessel to < 5°C.

-

Slowly quench with a mild alkaline solution (e.g., sat.

) to neutralize acidic byproducts.[2] -

Extract the organic layer if possible, or dispose of the entire quenched biphasic mixture if the volume is low (< 500 mL).

-

Verify pH: Ensure the waste mixture is pH 6–9 before containerizing to prevent pressure buildup.

Step 2: Container Selection[2][8]

-

Material: High-Density Polyethylene (HDPE) is preferred.[2] Glass is acceptable but poses a breakage risk.

-

Cap: Vented caps are recommended if the waste has recently been quenched to allow off-gassing.[2]

-

Do Not Use: Metal containers (corrosion risk from potential HF or residual acids).[2]

Step 3: Waste Stream Segregation Logic

You must segregate this chemical into the Halogenated Organic waste stream.[2]

Figure 1: Decision logic for segregating fluorinated aniline waste to ensure compatibility and proper downstream destruction.

Professional Disposal Methodology

Once the waste leaves your lab, it enters the regulated waste management chain.[1] You must ensure your labeling triggers the correct treatment protocol.[2]

The Incineration Requirement

Standard fuel blending is insufficient .[2] This compound requires:

-

High-Temperature Incineration: Temperatures > 1,100°C are required to scission the aromatic C-F bonds.[2]

-

Flue Gas Scrubbing: The facility must be equipped with alkaline scrubbers to capture the HF gas generated during combustion.[2]

Labeling Instruction: On your hazardous waste tag, explicitly write:

"Contains: 2,5-Bis(trifluoromethyl)-3-fluoroaniline.[1] Fluorinated Organic.[2][6][7][8] Toxic. Incineration Required."

Emergency Spill Response Protocol

In the event of a benchtop spill, immediate action is required to prevent dermal absorption and inhalation.[1]

PPE Requirements[7][8][9][12][13]

-

Respiratory: Half-mask respirator with organic vapor/acid gas cartridges (if outside fume hood).[2]

-

Skin: Double nitrile gloves or Silver Shield® laminate gloves (anilines penetrate standard latex/nitrile rapidly).[2]

Cleanup Workflow

Figure 2: Step-by-step spill response workflow prioritizing personnel protection against aniline toxicity.[1][2][9][10]

References

-

U.S. Environmental Protection Agency (EPA). (2023).[2] Incineration of Per- and Polyfluoroalkyl Substances (PFAS).[2][8][11] Retrieved from [Link][2]

-

PubChem. (n.d.).[2] Compound Summary: 2,5-Bis(trifluoromethyl)aniline (CAS 328-93-8).[1][2][3][10] National Library of Medicine.[2] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aniline). Retrieved from [Link][2]

-

Tsang, W., et al. (1998).[1][8][12] The Combustion of Highly Fluorinated Organic Compounds.[2][7] NIST/University of Utah.[2] Retrieved from [Link][2]

Sources

- 1. Waste Code [rcrainfo.epa.gov]

- 2. nyu.edu [nyu.edu]

- 3. 2,5-Bis(trifluoromethyl)aniline 99 328-93-8 [sigmaaldrich.com]

- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 5. benchchem.com [benchchem.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. The Combustion of Highly Fluorinated Organic Compounds | University of Utah Partnerships | J. Willard Marriott Digital Library [collections.lib.utah.edu]

- 8. epa.gov [epa.gov]

- 9. lobachemie.com [lobachemie.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Per‐ and polyfluoroalkyl substances thermal destruction at water resource recovery facilities: A state of the science review - PMC [pmc.ncbi.nlm.nih.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.